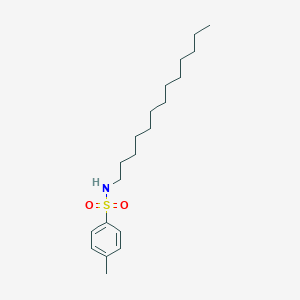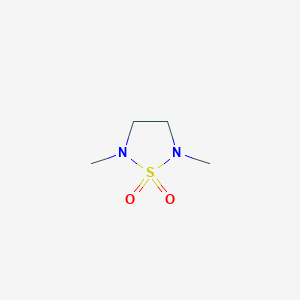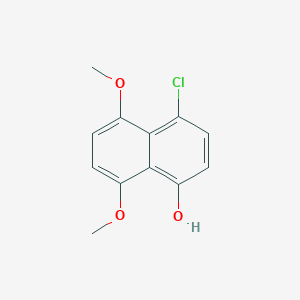
3-(4-Ethenylphenyl)-1,2,5-selenadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethenylphenyl)-1,2,5-selenadiazole is an organic compound that features a selenadiazole ring substituted with a 4-ethenylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethenylphenyl)-1,2,5-selenadiazole typically involves the formation of the selenadiazole ring followed by the introduction of the 4-ethenylphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-ethenylphenylhydrazine with selenium dioxide can yield the desired selenadiazole ring structure .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and specific solvents can also enhance the reaction efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethenylphenyl)-1,2,5-selenadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the selenadiazole ring to selenides or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-(4-Ethenylphenyl)-1,2,5-selenadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular pathways.
Industry: It is used in the development of advanced materials, such as luminescent polymers and sensors.
Mechanism of Action
The mechanism by which 3-(4-Ethenylphenyl)-1,2,5-selenadiazole exerts its effects involves its interaction with molecular targets and pathways. The selenadiazole ring can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the phenyl group can interact with various enzymes and receptors, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Ethenylphenyl)-1,2,5-thiadiazole: Similar structure but contains sulfur instead of selenium.
3-(4-Ethenylphenyl)-1,2,5-oxadiazole: Contains oxygen instead of selenium.
3-(4-Ethenylphenyl)-1,2,5-triazole: Contains nitrogen instead of selenium.
Uniqueness
3-(4-Ethenylphenyl)-1,2,5-selenadiazole is unique due to the presence of selenium in its structure. Selenium imparts distinct redox properties and biological activities that are not observed in its sulfur, oxygen, or nitrogen analogs. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
91198-46-8 |
|---|---|
Molecular Formula |
C10H8N2Se |
Molecular Weight |
235.15 g/mol |
IUPAC Name |
3-(4-ethenylphenyl)-1,2,5-selenadiazole |
InChI |
InChI=1S/C10H8N2Se/c1-2-8-3-5-9(6-4-8)10-7-11-13-12-10/h2-7H,1H2 |
InChI Key |
VNRZWBIDMRETQX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=N[Se]N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


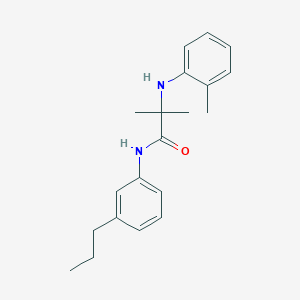
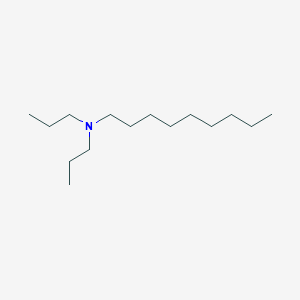
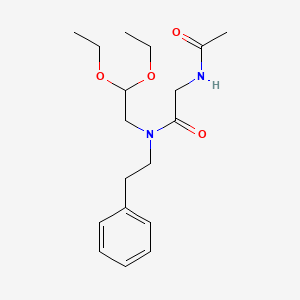
![5,6,7,8-Tetrahydro-4H-thieno[2,3-b]indole](/img/structure/B14373716.png)


![3-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1-methyl-1-nitrosourea](/img/structure/B14373730.png)
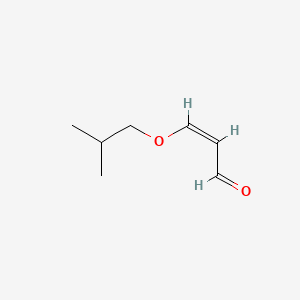
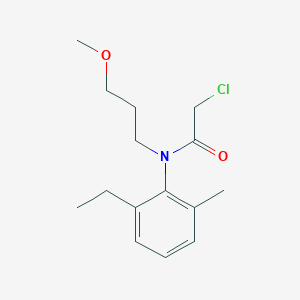
![4,5-Bis[(furan-2-YL)methylidene]-2,3,4,5,6,7,8,9-octahydro-1H-xanthene](/img/structure/B14373738.png)

